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Compound of Interest

Compound Name: PROTAC MDM2 Degrader-2

Cat. No.: B2424454 Get Quote

The Mouse Double Minute 2 (MDM2) homolog is a critical negative regulator of the p53 tumor

suppressor. As an E3 ubiquitin ligase, MDM2 targets p53 for ubiquitination and subsequent

proteasomal degradation, thereby controlling its cellular levels and activity. In many cancers,

MDM2 is overexpressed, leading to excessive p53 suppression and promoting uncontrolled cell

proliferation. While small-molecule inhibitors have been developed to disrupt the MDM2-p53

interaction, they often suffer from a feedback loop where stabilized p53 upregulates MDM2

transcription, limiting their efficacy.

Proteolysis-targeting chimera (PROTAC) technology offers an alternative and potentially

superior strategy. PROTACs are heterobifunctional molecules that induce the degradation of a

target protein rather than merely inhibiting it. This guide focuses on the mechanism of PROTAC
MDM2 Degrader-2 (CAS 2249944-99-6), a specific type of PROTAC known as a "homo-

PROTAC." Unlike conventional PROTACs that recruit a separate E3 ligase (like Cereblon or

VHL) to the target protein, PROTAC MDM2 Degrader-2 is a symmetrical molecule where both

ends bind to MDM2. This unique structure induces the dimerization and subsequent self-

ubiquitination and degradation of MDM2.[1] By eliminating the MDM2 protein entirely, this

approach effectively breaks the negative feedback loop, leading to a robust and sustained

activation of p53.[1][2]

Core Mechanism of Action: The Homo-PROTAC
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The mechanism of PROTAC MDM2 Degrader-2 deviates from the classic ternary complex

model (Target-PROTAC-E3 Ligase) and relies on the inherent E3 ligase functionality of MDM2

itself.

Dimerization: PROTAC MDM2 Degrader-2 is composed of two MDM2-binding ligands

connected by a chemical linker.[1] Upon entering the cell, this bifunctional molecule

simultaneously binds to the p53-binding pockets of two separate MDM2 molecules, forcing

them into close proximity and inducing dimerization.

Self-Ubiquitination (Auto-ubiquitination): The forced dimerization orients the two MDM2

proteins in such a way that one molecule's RING finger domain (the catalytic component of

the E3 ligase) can ubiquitinate the other molecule. This process of self-ubiquitination tags the

MDM2 protein for destruction.[1]

Proteasomal Degradation: The poly-ubiquitinated MDM2 dimer is then recognized by the

26S proteasome, the cell's primary machinery for protein degradation, and is subsequently

destroyed.

Downstream Effects: The degradation and clearance of MDM2 protein prevent the

ubiquitination of p53. This leads to the stabilization and accumulation of active p53.[1]

Elevated p53 levels can then transcriptionally activate its target genes, resulting in critical

anti-tumor effects such as cell cycle arrest and apoptosis.[3]
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1. Treat cells with
Degrader + MG132

2. Lyse cells in
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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